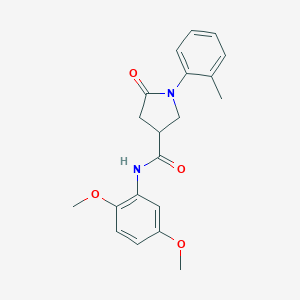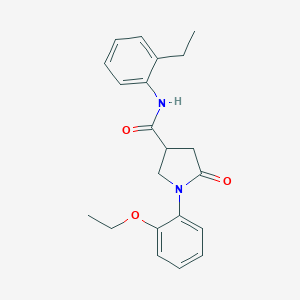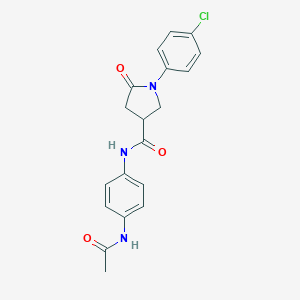![molecular formula C16H16N2O3S B271269 N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B271269.png)
N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide, also known as THAL-SNS-032, is a small molecule inhibitor that has been extensively studied in recent years. It is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), which is a key regulator of transcription elongation. THAL-SNS-032 has been shown to have potential therapeutic applications in a variety of diseases, including cancer and viral infections.
作用机制
N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide exerts its effects by inhibiting the activity of CDK9, which is a key regulator of transcription elongation. CDK9 phosphorylates the C-terminal domain of RNA polymerase II, which allows for efficient transcription elongation. Inhibition of CDK9 by N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide results in the inhibition of transcription elongation, leading to the downregulation of genes that are critical for cell growth and survival.
Biochemical and Physiological Effects:
N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on transcription elongation, N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to induce apoptosis in cancer cells, and to inhibit angiogenesis, which is the process by which new blood vessels are formed.
实验室实验的优点和局限性
One of the main advantages of N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide is its potency and selectivity for CDK9. This makes it a useful tool for studying the role of CDK9 in various biological processes. However, one limitation of N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide is its relatively short half-life, which can make it difficult to achieve sustained inhibition of CDK9 in vivo.
未来方向
There are several potential future directions for research on N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide. One area of interest is the development of more potent and selective CDK9 inhibitors that could be used for therapeutic purposes. Another area of interest is the identification of biomarkers that could be used to predict response to N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide in cancer patients. Additionally, there is potential for the use of N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide in combination with other anticancer agents to improve treatment outcomes.
合成方法
N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide is synthesized using a multistep process that involves the coupling of 4-(4-morpholinylcarbonyl)phenylboronic acid with 2-bromo-thiophene-3-carboxylic acid, followed by a Suzuki coupling reaction with 4,7-dichloroquinoline. The resulting intermediate is then subjected to a final cyclization step to yield N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide.
科学研究应用
N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in cancer. CDK9 is known to play a critical role in the regulation of gene expression, and its overexpression has been linked to various types of cancer. N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated synergistic effects when used in combination with other anticancer agents.
In addition to its anticancer properties, N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide has also been studied for its potential antiviral effects. CDK9 is required for the replication of several viruses, including HIV and hepatitis B virus. N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to inhibit the replication of these viruses in vitro, and has demonstrated efficacy in animal models of viral infection.
属性
产品名称 |
N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide |
|---|---|
分子式 |
C16H16N2O3S |
分子量 |
316.4 g/mol |
IUPAC 名称 |
N-[4-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H16N2O3S/c19-15(14-2-1-11-22-14)17-13-5-3-12(4-6-13)16(20)18-7-9-21-10-8-18/h1-6,11H,7-10H2,(H,17,19) |
InChI 键 |
OACWYJNHXKFZBE-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
规范 SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-({[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B271186.png)












